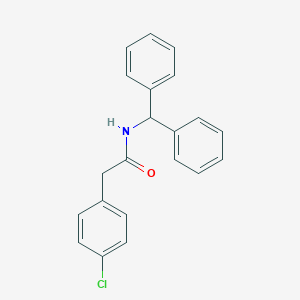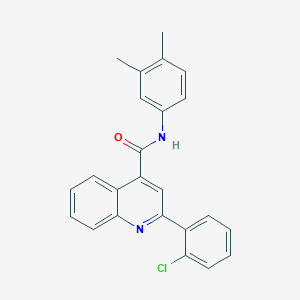
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been studied for its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the potential therapeutic effects of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide.
Effets Biochimiques Et Physiologiques
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce neuroinflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, the development of more soluble analogs of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide may improve its bioavailability and expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide involves the reaction of 2-chloroaniline with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to obtain 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease models.
Propriétés
Numéro CAS |
5697-05-2 |
|---|---|
Nom du produit |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Formule moléculaire |
C24H19ClN2O |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-17(13-16(15)2)26-24(28)20-14-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-14H,1-2H3,(H,26,28) |
Clé InChI |
ZISFHZXYJBTZLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



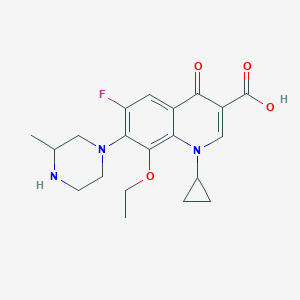

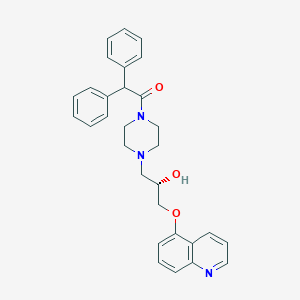




![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


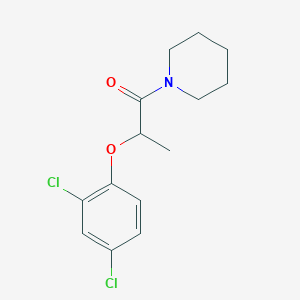
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
